3-Allyl perfluoro(2-methylpentan-3-ol)
Description
Significance of Organofluorine Chemistry in Advanced Synthesis
Organofluorine chemistry is a cornerstone of modern chemical synthesis, with applications ranging from life-saving pharmaceuticals to high-performance polymers. wikipedia.orgcas.cn The introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate the electronic properties of a molecule. cas.cnnih.gov Approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom, highlighting the profound impact of this element. cas.cn The development of new methods for the selective introduction of fluorine and fluorinated groups continues to be a vibrant area of research, driven by the need for more efficient and environmentally benign synthetic processes. chinesechemsoc.orgmdpi.com
Unique Structural Characteristics of 3-Allyl perfluoro(2-methylpentan-3-ol)
3-Allyl perfluoro(2-methylpentan-3-ol) is a molecule that combines three key functional groups, each contributing to its distinct chemical character.
Interactive Data Table: Properties of 3-Allyl perfluoro(2-methylpentan-3-ol)
| Property | Value |
| Molecular Formula | C9H6F12O |
| Molecular Weight | 358.12 g/mol |
| IUPAC Name | 1,1,1,2,2-pentafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)hex-5-en-3-ol |
| InChI Key | SZUVYWQIDARZII-UHFFFAOYSA-N |
| SMILES | C=CCC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)O |
Data sourced from BOC Sciences.
The tertiary alcohol group in 3-Allyl perfluoro(2-methylpentan-3-ol) is a key reactive site. Unlike primary and secondary alcohols, tertiary alcohols are generally resistant to oxidation. However, they can undergo nucleophilic substitution reactions under acidic conditions, proceeding through a stable tertiary carbocation intermediate. ncert.nic.in The reactivity of the hydroxyl group can be influenced by the neighboring electron-withdrawing perfluoroalkyl groups, which can affect its acidity and nucleophilicity. From a stereochemical perspective, the carbon bearing the hydroxyl group is a stereocenter, meaning that enantiomerically pure forms of the molecule could be synthesized, offering potential for stereoselective reactions.
The allyl group provides a versatile handle for a wide range of chemical transformations. The double bond can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation. More significantly, the allylic position is activated for various substitution reactions. researchgate.net Transition metal-catalyzed allylic substitution reactions are a powerful tool in organic synthesis, allowing for the introduction of a diverse array of functional groups. acs.orgacs.org The combination of the allylic functionality with the unique properties of the perfluorinated backbone makes this molecule a promising building block for the synthesis of complex fluorinated molecules.
Research Gaps and Future Directions in Highly Fluorinated Complex Molecules
While the potential of molecules like 3-Allyl perfluoro(2-methylpentan-3-ol) is clear, significant research gaps remain. Detailed studies on the specific reactivity of this and related compounds are needed to fully understand the interplay between the different functional groups. The development of efficient and stereoselective methods for the synthesis of such highly functionalized fluorinated molecules is a key challenge. Future research will likely focus on exploring the utility of these compounds as building blocks in medicinal chemistry and materials science. The unique combination of a reactive allylic handle, a chiral tertiary alcohol, and robust perfluoroalkyl chains suggests that these molecules could be valuable precursors to novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties. As our understanding of the intricate effects of fluorine on molecular behavior deepens, the rational design and synthesis of complex fluorinated molecules will undoubtedly lead to further scientific and technological advancements. nationaltribune.com.au
Structure
3D Structure
Properties
Molecular Formula |
C9H6F12O |
|---|---|
Molecular Weight |
358.12 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)hex-5-en-3-ol |
InChI |
InChI=1S/C9H6F12O/c1-2-3-4(22,6(11,12)9(19,20)21)5(10,7(13,14)15)8(16,17)18/h2,22H,1,3H2 |
InChI Key |
SZUVYWQIDARZII-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Allyl Perfluoro 2 Methylpentan 3 Ol and Analogues
Strategies for Perfluorinated Carbon Backbone Construction
The construction of a perfluorinated carbon backbone is the foundational step in the synthesis of complex fluorinated molecules. For the target compound, the precursor ketone, perfluoro(2-methyl-3-pentanone) (B35912), is a critical intermediate. One feasible industrial production method for this ketone involves the reaction of pentafluoropropionyl fluoride (B91410) with hexafluoropropylene. researchgate.net This reaction builds the required C6 backbone with the characteristic branched structure.
Another approach starts from the dimerization of hexafluoropropylene, which yields a mixture of perfluoro-4-methyl-2-pentene and perfluoro-2-methyl-2-pentene. google.com The latter can be oxidized to form perfluoro-2,3-epoxy-2-methylpentane. google.com This epoxide then undergoes a catalytic rearrangement in the presence of fluoride salts and ether compounds to yield perfluoro(2-methyl-3-pentanone). google.comwipo.int The reaction conditions for this rearrangement can be mild, with temperatures ranging from 10-70 °C, leading to high selectivity and yield. google.com
Table 1: Selected Catalysts and Conditions for the Rearrangement of perfluoro-2,3-epoxy-2-methylpentane to perfluoro(2-methyl-3-pentanone)
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Potassium fluoride, 18-crown-6 (B118740) ether | Diglyme | 30 | 3 | - | lookchem.com |
| Cesium fluoride | Diglyme | 70 | 0.5 | - | lookchem.com |
| Aluminum fluoride, Sulfolane | Diglyme | 30 | 3 | 75.0% Conversion | google.com |
| Aluminum fluoride, 15-crown-5 | Diglyme | 30 | 3 | 82.1% Conversion | google.com |
| Iron(III) trifluoride, 18-crown-6 ether | Acetonitrile (B52724) | 90 | 10 | 98.2% Yield | chemicalbook.com |
Introduction of Tertiary Alcohol Functionality
The introduction of a tertiary alcohol group onto a perfluorinated backbone can be achieved through several synthetic routes.
Deoxyfluorination of tertiary alcohols is a common method for synthesizing tertiary alkyl fluorides. organic-chemistry.orgacs.orgnih.govnih.gov While this is the reverse of the desired transformation for synthesizing a tertiary alcohol, the principles are relevant for understanding the stability and reactivity of fluorinated alcohols. Reagents such as DAST (diethylaminosulfur trifluoride) and PyFluor are often used for this purpose, although they can promote elimination side reactions, particularly with tertiary alcohols. nih.gov More recent methods utilize a combination of methanesulfonic acid and potassium bifluoride for the deoxyfluorination of tertiary alcohols under metal-free conditions. acs.orgnih.gov
A more direct and widely applicable method for the synthesis of tertiary alcohols is the addition of a carbon nucleophile to a ketone. In the context of synthesizing 3-Allyl perfluoro(2-methylpentan-3-ol), this involves the reaction of an allyl nucleophile with the perfluoro(2-methyl-3-pentanone) precursor. The high electrophilicity of the carbonyl carbon in perfluorinated ketones, due to the strong electron-withdrawing effect of the perfluoroalkyl groups, facilitates this addition.
A standard approach would involve a Grignard reagent, such as allylmagnesium bromide, reacting with the perfluorinated ketone. This reaction introduces the allyl group and, after an aqueous workup, generates the desired tertiary alcohol functionality.
Incorporation of the Allylic Moiety
The introduction of the allyl group can be accomplished through various reactions, with olefination and allylation reactions being particularly relevant in the context of fluorinated systems.
While not directly applicable to the synthesis of the target tertiary alcohol, olefination reactions are crucial for creating carbon-carbon double bonds in fluorinated molecules. The Wittig and Horner-Wadsworth-Emmons reactions are classic examples, though their application to highly fluorinated ketones can be challenging due to the electrophilicity of the carbonyl and potential side reactions.
The palladium-catalyzed allylation of fluorinated ketones is a powerful method for forming carbon-carbon bonds. acs.org For acyclic α-fluoro ketones, enantioselective allylation has been achieved with up to 90% enantiomeric excess (ee) using a palladium catalyst with a (S)-t-Bu-PHOX ligand. acs.org This methodology typically involves the in-situ generation of a lithium enolate from the α-fluorinated ketone, followed by the addition of the palladium catalyst and an allyl source. acs.org
A defluorinative strategy has also been demonstrated for the α-allylation of ketones using allyl fluorides and silyl (B83357) enol ethers. nih.gov This method leverages the Si-F interaction to activate the silyl enol ether and facilitate the C-F bond cleavage of the allyl fluoride, allowing for regio-, diastereo-, and enantiocontrolled allylation. nih.gov While these examples focus on α-allylation, the principles of activating fluorinated compounds for allylation are broadly applicable. For the synthesis of 3-Allyl perfluoro(2-methylpentan-3-ol), the direct nucleophilic addition of an allyl organometallic reagent to perfluoro(2-methyl-3-pentanone) remains the most straightforward approach.
Cross-Coupling Methodologies with Fluorinated Substrates
The formation of the carbon-carbon bond between the perfluorinated backbone and the allyl group is a critical step in the synthesis of 3-Allyl perfluoro(2-methylpentan-3-ol). Transition-metal catalyzed cross-coupling reactions offer a powerful tool for this transformation.
Rhodium- and palladium-catalyzed reactions are particularly prominent in the coupling of fluorinated substrates. nih.govmdpi.commdpi.com For instance, rhodium-catalyzed cross-coupling of gem-difluorinated cyclopropanes with allylboronates has been developed to produce structurally diverse fluorinated dienes. nih.gov This methodology, which proceeds through a fluoroallyl-rhodium intermediate, demonstrates the feasibility of coupling fluorinated carbons with allylic partners. nih.gov The regioselectivity of such allyl-allyl couplings can often be controlled by the choice of ligands, allowing for the formation of either linear or branched products. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions have also been extensively studied for the functionalization of perfluoro-organic compounds. mdpi.commdpi.com The oxidative addition of a C-F bond to a low-valent palladium center is a key step in these catalytic cycles. mdpi.comnih.gov For example, the palladium-catalyzed coupling of tetrafluoroethylene (B6358150) with diarylzinc reagents, promoted by lithium iodide, affords trifluorostyrene (B1584497) derivatives in high yields. mdpi.com Similarly, palladium-catalyzed reactions of perfluoroarenes with organozinc compounds have been successfully demonstrated. nih.gov While these examples involve aryl or vinyl fluorides, the principles can be extended to perfluoroalkyl systems. The direct cross-coupling of allylic alcohols with aryl- and vinylboronic acids, catalyzed by palladium(0), represents an atom-economical approach, avoiding the pre-functionalization of the alcohol. rsc.org
A significant challenge in the cross-coupling of fluorinated substrates is the potential for undesired hydrodehalogenation. elsevierpure.com Careful control of reaction conditions, including the choice of phosphine (B1218219) ligand and management of water content, is crucial to favor the desired C-C bond formation over this side reaction. elsevierpure.com
Table 1: Examples of Rhodium- and Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates
| Catalyst System | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| [Rh(C₂H₄)₂Cl]₂ / P(OPh)₃ | gem-difluorinated cyclopropane, allylboronate | Fluorinated 1,4-diene | 80 | nih.gov |
| Pd(dba)₂ / PCy₃ | Tetrafluoroethylene, diarylzinc, LiI | α,β,β-trifluorostyrene | ~85 | mdpi.com |
| Pd(OAc)₂ / SPhos | Aryl bromide, allylboronate | Branched allyl-aryl product | 95 | nih.gov |
| Pd(PPh₃)₄ | Allylic alcohol, arylboronic acid | Allylated arene | >90 | rsc.org |
Stereochemical Control in Synthesis
The creation of the chiral tertiary alcohol center in 3-Allyl perfluoro(2-methylpentan-3-ol) with high stereoselectivity is a significant synthetic hurdle. Asymmetric synthesis and diastereoselective transformations are key to achieving this goal.
Asymmetric Synthetic Approaches to Chiral Fluorinated Compounds
The asymmetric synthesis of chiral tertiary alcohols, particularly those bearing trifluoromethyl groups, has been an area of intense research. rsc.orgresearchgate.net One powerful strategy involves the enantioselective addition of a nucleophile to a prochiral perfluorinated ketone. For instance, copper(II)-bisoxazolidine catalyzed asymmetric nitroaldol reactions with trifluoromethyl ketones have been shown to produce chiral tertiary trifluoromethyl alcohols with high enantioselectivity and diastereoselectivity. rsc.org
Another approach is the use of chiral phosphoric acids as catalysts in the asymmetric allylation of ketones. nih.gov This method has been successfully applied to the synthesis of tertiary chiral alcohols with high enantiomeric excess. nih.gov The development of alcohol dehydrogenases (ADHs) with high tolerance to organic solvents also provides an environmentally friendly route for the asymmetric reduction of ketones to chiral alcohols. rsc.org
Dual palladium/photoredox catalysis has emerged as a novel method for the asymmetric synthesis of homoallylic alcohols with vicinal tetrasubstituted carbon centers. chemrxiv.org This technique utilizes the regio- and enantioselective decarboxylative allylic alkylation of vinyl cyclic carbonates. chemrxiv.org
Table 2: Enantioselective Synthesis of Chiral Fluorinated Alcohols and Analogues
| Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Cu(II)-bisoxazolidine | Trifluoromethyl ketone, nitroalkane | Chiral tertiary trifluoromethyl alcohol | up to 98 | rsc.org |
| Chiral Phosphoric Acid (TRIP) | Ketone, organozinc reagent | Chiral tertiary alcohol | up to 94 | nih.gov |
| Pd/Photoredox with Chiral Ligand | Vinyl cyclic carbonate, Hantzsch ester | Homoallylic alcohol with vicinal tetrasubstituted centers | up to 88 (94:6 er) | chemrxiv.org |
| Alcohol Dehydrogenase (SmADH2) | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutyrate | 99.9 | rsc.org |
Diastereoselective Transformations in Fluorinated Allylic Systems
When a molecule already contains a stereocenter, the introduction of a new one requires control of diastereoselectivity. In the context of 3-Allyl perfluoro(2-methylpentan-3-ol) and its analogues, controlling the stereochemistry of the allylic system is crucial.
The synthesis of compounds with a trifluoromethyl- and fluoro-substituted stereogenic carbon center has been achieved with high diastereoselectivity through a catalytic regio-, diastereo-, and enantioselective strategy involving a polyfluoroallyl boronate. nih.gov This highlights the ability to control the formation of multiple stereocenters in fluorinated systems.
Furthermore, the synthesis of primary β-fluoroamines has been accomplished with high diastereoselectivity (dr >20:1) through the nucleophilic addition of organometallic reagents to N-sulfinyl aldimines derived from enantiomerically pure α-fluorinated aldehydes. nih.gov This demonstrates that a resident stereocenter can effectively direct the stereochemical outcome of a subsequent bond formation.
In the context of allylic systems, diastereodivergent synthesis allows for the selective formation of either diastereoisomer from the same starting materials by tuning the catalyst system. For example, the copper-catalyzed diastereodivergent hydro-gem-difluoroallylation of cyclopropenes can be controlled by the steric properties of the N-heterocyclic carbene (NHC) ligand. acs.org
Table 3: Diastereoselective Reactions in Fluorinated Systems
| Reaction Type | Substrates | Key Feature | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Catalytic addition | Polyfluoroallyl boronate, aldehyde | Diastereodivergent synthesis of tetrafluoro-monosaccharides | Variable based on catalyst | nih.gov |
| Nucleophilic addition | N-sulfinyl aldimine, organometallic reagent | Synthesis of primary β-fluoroamines | >20:1 | nih.gov |
| Hydro-gem-difluoroallylation | Cyclopropene, 3,3-difluoroallyl sulfonium (B1226848) salt | Ligand-controlled diastereodivergence | 7.1:1 to >20:1 | acs.org |
Chemical Reactivity and Mechanistic Investigations of 3 Allyl Perfluoro 2 Methylpentan 3 Ol
Reactions of the Tertiary Alcohol Group
The tertiary alcohol group in 3-Allyl perfluoro(2-methylpentan-3-ol) is the primary site for several key transformations. Its reactivity is heavily modulated by the presence of the bulky and highly electronegative perfluoroalkyl substituents.
Deoxyfluorination Pathways
Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a transformation of significant interest. For tertiary alcohols, this reaction can be challenging due to the propensity for elimination side reactions. nih.gov However, various methods have been developed to address this, which can be applied to 3-Allyl perfluoro(2-methylpentan-3-ol).
The use of acid-mediated conditions for the deoxyfluorination of tertiary alcohols is a common strategy. researchgate.net A combination of a Brønsted acid, such as methanesulfonic acid, and a fluoride (B91410) source like potassium bifluoride can effectively convert tertiary alcohols into their corresponding fluorides. researchgate.net The reaction likely proceeds through protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. This carbocationic intermediate is then trapped by a fluoride ion. In the case of 3-Allyl perfluoro(2-methylpentan-3-ol), the stability of the tertiary carbocation would be influenced by the opposing effects of the electron-withdrawing perfluoroalkyl groups and potential, albeit weak, hyperconjugation. The reaction of allylic alcohols with dehydroxyfluorination reagents can proceed through an SN1-type mechanism involving an allylic carbocation intermediate, which is then quenched by fluoride. researchgate.net
It is important to note that acid-catalyzed reactions of tertiary alcohols can also lead to elimination products, forming alkenes. quora.com The choice of reaction conditions is therefore crucial to favor the substitution pathway.
To suppress elimination side reactions that are common under acidic conditions, non-basic methods for deoxyfluorination have been developed. nih.gov One such approach involves the activation of the alcohol's O-H bond under neutral conditions, followed by the formation of an alkoxyphosphonium leaving group and subsequent nucleophilic fluoride transfer. nih.gov This method has proven effective for primary, secondary, and even challenging tertiary alcohols, providing the corresponding fluorides in good yields. nih.gov
This non-basic, dual activation approach is particularly efficient for tertiary substrates, a class that is traditionally difficult to fluorinate. nih.gov The reaction often proceeds with an inversion of stereochemistry. nih.gov Given the significant steric hindrance around the tertiary carbon in 3-Allyl perfluoro(2-methylpentan-3-ol), a mechanism involving substantial C-O bond dissociation before C-F bond formation is plausible. nih.gov
Table 1: Representative Yields for Deoxyfluorination of Tertiary Alcohols
| Reagent/Conditions | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| AlkylFluor | Secondary & Tertiary Alcohols | up to 79% | organic-chemistry.org |
| CpFluor | Tertiary Alcohols (e.g., 1-adamantanol) | Effective | nih.gov |
| Methanesulfonic acid, KHF₂ | Tertiary Alcohols | up to 99% | researchgate.net |
| Phosphorus triamide, Ph₃CF, B(C₆F₅)₃ | Tertiary Alcohols | 42-90% | nih.gov |
Oxidation Reactions in Fluorinated Alcohol Systems
The oxidation of tertiary alcohols does not readily occur under standard conditions because it would require the cleavage of a carbon-carbon bond, as there is no hydrogen atom on the carbon bearing the hydroxyl group. whiterose.ac.uknih.gov However, the broader context of per- and polyfluoroalkyl substances (PFAS) indicates that these compounds can undergo degradation under specific oxidative conditions.
Transformations of the Allylic Moiety
The allyl group in 3-Allyl perfluoro(2-methylpentan-3-ol) offers a versatile handle for a variety of chemical transformations. Its reactivity will be influenced by the steric bulk and the strong electron-withdrawing effect of the adjacent perfluorinated tertiary alcohol moiety.
Common reactions of allyl groups include epoxidation, hydroboration, and ozonolysis. The electron-withdrawing nature of the neighboring substituents in 3-Allyl perfluoro(2-methylpentan-3-ol) would likely decrease the electron density of the double bond, making it less susceptible to electrophilic attack.
Epoxidation: The epoxidation of allylic alcohols can be directed by the hydroxyl group, often leading to high stereoselectivity. wikipedia.orgic.ac.uk However, the electron-withdrawing character of the perfluoroalkyl groups in 3-Allyl perfluoro(2-methylpentan-3-ol) would deactivate the alkene towards electrophilic epoxidation agents like m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgresearchgate.net Nucleophilic epoxidation methods might be more suitable for such electron-deficient alkenes. researchgate.net
Hydroboration: The hydroboration-oxidation of the allyl group would lead to the formation of a primary alcohol. The regioselectivity of hydroboration is influenced by both steric and electronic factors. uwo.ca The bulky perfluoroalkyl groups would sterically direct the boron reagent to the terminal carbon of the allyl group. The inductive effect of the neighboring oxygen atom also plays a significant role in directing the regiochemistry of the hydroboration of allylic systems. uwo.ca For sterically hindered substrates, the choice of hydroborating agent is critical. researchgate.net
Ozonolysis: Ozonolysis would cleave the double bond of the allyl group, leading to the formation of an aldehyde. This reaction is generally effective for a wide range of alkenes. Subsequent workup conditions would determine the final product, which could be a carboxylic acid or an alcohol. The reaction of peroxy radicals formed during ozonolysis can lead to highly oxidized multifunctional compounds. copernicus.org
Radical Reactions: The reaction of perfluoroalkanesulfinates with allyl halides in the presence of an oxidant can produce 3-(perfluoroalkyl)prop-1-enes through a radical addition-elimination mechanism. acs.org This suggests that the allyl group in 3-Allyl perfluoro(2-methylpentan-3-ol) could potentially participate in radical-mediated transformations.
Electrophilic Additions to the Alkene
The alkene group in 3-Allyl perfluoro(2-methylpentan-3-ol) is subject to the strong electron-withdrawing inductive effect of the adjacent perfluorinated carbon framework. This effect significantly reduces the electron density of the carbon-carbon double bond, thereby deactivating it towards attack by electrophiles.
Detailed research on structurally similar electron-poor alkenes, such as allylic alcohols with electron-withdrawing substituents, demonstrates that electrophilic addition reactions are substantially more challenging compared to their non-fluorinated counterparts. For instance, the catalytic enantioselective dibromination of cinnamyl alcohol, an allylic alcohol with an electron-poor aromatic ring, requires specific catalyst systems to proceed effectively wisc.edu. While direct experimental data for 3-Allyl perfluoro(2-methylpentan-3-ol) is not available, it is anticipated that reactions like hydrohalogenation or halogenation would be sluggish and necessitate harsh conditions or specialized catalysts. The formation of a carbocation intermediate, typical for many electrophilic additions, would be particularly disfavored at the carbon atom adjacent to the heavily fluorinated tertiary carbon center.
Table 1: Predicted Relative Reactivity in Electrophilic Addition
This table provides a qualitative comparison of the expected reactivity of the alkene in 3-Allyl perfluoro(2-methylpentan-3-ol) towards a generic electrophile (E+) compared to a non-fluorinated analogue, 3-allyl-2-methylpentan-3-ol.
| Compound | Alkene Electron Density | Predicted Reactivity towards Electrophiles | Key Influencing Factor |
|---|---|---|---|
| 3-allyl-2-methylpentan-3-ol | High | High | Weak inductive effect from alkyl groups. |
| 3-Allyl perfluoro(2-methylpentan-3-ol) | Very Low | Very Low | Strong -I effect from perfluoroalkyl groups. |
Hydrofunctionalization Reactions of Fluorinated Alkenes
Hydrofunctionalization encompasses a broad class of reactions where H-Y is added across the double bond. The regiochemical outcome of these reactions on 3-Allyl perfluoro(2-methylpentan-3-ol) is heavily dictated by the reaction mechanism and the electronic nature of the substrate.
For reactions proceeding via an ionic mechanism, such as acid-catalyzed hydration, the strong destabilizing effect of the perfluoroalkyl groups on an adjacent positive charge would strongly disfavor the formation of a Markovnikov-type carbocation. In contrast, methods that proceed via hydrogen-atom transfer (HAT) or radical pathways often exhibit different regioselectivity illinois.edu. In such cases, the addition would likely follow an anti-Markovnikov pattern, where the hydrogen atom adds to the internal carbon and the functional group adds to the terminal carbon libretexts.org.
Furthermore, catalytic hydrofunctionalization can be influenced by the use of fluorinated alcohols as solvents. These solvents can mediate challenging C-H activation reactions and influence selectivity, although the precise mechanisms are often complex and multifaceted rsc.orgrsc.org. For instance, palladium-catalyzed remote oxidative halogenation has been shown to effectively functionalize both terminal and internal alkenes to yield primary alkyl halides, showcasing a strategy to bypass typical regioselectivity issues nih.gov.
Allylic Rearrangements and Isomerizations
Allylic rearrangements often proceed through intermediates that are sensitive to electronic effects. The most common type, the SN1' reaction, involves the formation of a resonance-stabilized allylic carbocation wikipedia.org. In the case of 3-Allyl perfluoro(2-methylpentan-3-ol), the formation of such a cation would be severely impeded. The powerful inductive effect of the perfluorinated groups would intensely destabilize any positive charge on the adjacent three-carbon allyl system. Consequently, allylic rearrangements that depend on a free carbocation intermediate are highly unlikely.
However, allylic substitutions and potential rearrangements can be catalyzed by transition metals, such as palladium wikipedia.orgresearchgate.net. These reactions proceed through the formation of π-allyl complexes rather than free carbocations wikipedia.orgresearchgate.net. This mechanistic distinction means that allylic functionalization could be achievable under the appropriate catalytic conditions, potentially avoiding the high-energy carbocationic pathway. Research on palladium-catalyzed allylic fluorination has highlighted that high regioselectivity for branched products can be achieved even in complex systems acs.org.
Radical Reactions Involving the Allyl Group
The allyl group presents two primary sites for radical reactivity: addition to the double bond and abstraction of an allylic hydrogen.
Radical Addition: Perfluoroalkyl radicals, being electrophilic in nature, readily add to carbon-carbon double bonds acs.org. In a reaction involving 3-Allyl perfluoro(2-methylpentan-3-ol), an incoming radical would preferentially attack the terminal carbon of the double bond. This regioselectivity generates a more stable secondary radical on the internal carbon, which is in proximity to the electron-withdrawing perfluoroalkyl substituents. Numerous studies have detailed the addition of perfluoroalkyl radicals (generated from Rf-I or other precursors) to unactivated alkenes, often followed by a subsequent functionalization step nih.govrsc.orgacs.org.
Allylic Hydrogen Abstraction: The C-H bonds at the allylic position (the CH2 group adjacent to the double bond) are typically weaker than standard primary or secondary C-H bonds due to the resonance stabilization of the resulting allylic radical libretexts.org. The typical bond dissociation energy (BDE) for an allylic C-H bond is around 88-90 kcal/mol, significantly lower than that of a primary alkane C-H bond (~100 kcal/mol) libretexts.orgmasterorganicchemistry.com. This makes the allylic position a prime target for hydrogen abstraction by radical species. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for the selective bromination of allylic positions masterorganicchemistry.comyoutube.com. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, followed by the reaction of the resulting allylic radical with Br2, which is present at a very low concentration libretexts.orgyoutube.com. The presence of the electron-withdrawing perfluoroalkyl groups may influence the stability of the allylic radical, but the inherent weakness of the allylic C-H bond suggests this pathway remains highly probable.
Table 2: Representative C-H Bond Dissociation Energies (BDEs)
This table compares the typical bond dissociation energy of an allylic C-H bond with other relevant C-H bonds to illustrate its relative weakness.
| Bond Type | Example Molecule | Approximate BDE (kcal/mol) | Reference |
|---|---|---|---|
| Primary Alkyl | CH3CH2-H | ~100 | masterorganicchemistry.com |
| Secondary Alkyl | (CH3)2CH-H | ~96 | masterorganicchemistry.com |
| Tertiary Alkyl | (CH3)3C-H | ~93 | masterorganicchemistry.com |
| Allylic | CH2=CHCH2-H | ~88-90 | libretexts.orgmasterorganicchemistry.com |
| Vinylic | CH2=CH-H | ~111 | libretexts.org |
Influence of the Perfluorinated Chain on Reactivity
Inductive Effects on Reaction Centers
The fluorine atoms in the perfluoroethyl and perfluoroisopropyl groups attached to the tertiary carbinol center exert a powerful negative inductive effect (-I). This through-bond polarization of electron density has profound consequences for the molecule's reaction centers.
Alkene (C=C): The electron density of the π-system is significantly diminished, leading to deactivation towards electrophilic attack, as previously discussed.
Tertiary Alcohol (-OH): The strong electron withdrawal by the perfluorinated chains makes the hydroxyl proton significantly more acidic than in non-fluorinated tertiary alcohols. For comparison, the pKa of perfluoro-tert-butanol (B1216648) is about 5.4, whereas that of tert-butanol (B103910) is around 19 nih.gov. This enhanced acidity makes the alcohol a potent hydrogen bond donor.
Allylic Position (-CH2-): The inductive effect destabilizes the formation of any positive charge at adjacent carbons, rendering carbocation-mediated reactions at the allylic or carbinol center highly unfavorable.
Computational studies, such as Density Functional Theory (DFT), have been instrumental in quantifying the electronic effects of fluorination on molecular structures, confirming the lowering of molecular orbital energies and highlighting the impact on reactivity acs.orgmdpi.com.
Table 3: Summary of Inductive Effects on Reaction Centers
This table summarizes the influence of the perfluorinated chain on the key reactive sites of the molecule.
| Reaction Center | Effect of Perfluorinated Chain | Predicted Reactivity Consequence |
|---|---|---|
| Alkene (C=C) | Decreased electron density | Deactivated towards electrophilic attack. |
| Hydroxyl Proton (O-H) | Increased acidity (Lower pKa) | Strong Brønsted acid; strong H-bond donor. |
| Carbinol Carbon (C-OH) | Increased electrophilicity | Destabilization of adjacent carbocation (SN1 disfavored). |
| Allylic C-H Bonds | Minimal inductive effect on BDE | Remains susceptible to radical abstraction. |
Hydrogen Bonding Characteristics and Solvent Effects
Highly fluorinated alcohols like 3-Allyl perfluoro(2-methylpentan-3-ol) exhibit unique hydrogen bonding properties that set them apart from conventional alcohols. These properties make them valuable as solvents or additives in a variety of chemical transformations thieme-connect.comresearchgate.netwikipedia.org.
Hydrogen Bond Donor: As a result of the strong -I effect, the hydroxyl proton is highly polarized, making the molecule an exceptionally strong hydrogen bond donor nih.govnih.gov. This allows it to activate electrophiles and stabilize anionic species in solution.
Hydrogen Bond Acceptor: Conversely, the electron density on the hydroxyl oxygen is significantly reduced, and the bulky perfluorinated groups create substantial steric hindrance. This combination makes the molecule a very poor hydrogen bond acceptor nih.gov.
This asymmetric hydrogen-bonding capability—strong donor, weak acceptor—is a hallmark of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and perfluoro-tert-butanol nih.gov. When used as solvents, they can stabilize transition states and reaction intermediates, often leading to enhanced reaction rates and altered selectivities rsc.orgnih.gov. For example, fluorinated alcohols have been shown to act as "template" catalysts in epoxidation reactions by stabilizing the transition state through a network of hydrogen bonds nih.gov. The unique solvation properties can also be crucial for increasing the solubility and reactivity of reagents in processes like nucleophilic fluorination acs.orgacs.org.
Table 4: Comparison of Alcohol Properties
This table compares the acidity and hydrogen bonding characteristics of the subject compound (by analogy to perfluoro-tert-butanol) with a non-fluorinated counterpart.
| Property | tert-Butanol | Perfluoro-tert-butanol (analogue) |
|---|---|---|
| Approximate pKa | ~19 | ~5.4 nih.gov |
| H-Bond Donor Strength | Moderate | Very Strong nih.gov |
| H-Bond Acceptor Strength | Moderate | Very Weak nih.gov |
Mechanistic Studies of Reaction Pathways
Detailed mechanistic studies are crucial for understanding the transformation of 3-Allyl perfluoro(2-methylpentan-3-ol). Such investigations often involve kinetic analyses, the identification of transient species, and computational modeling to map out the energetic landscape of a reaction.
Kinetic Isotope Effect (KIE) analysis is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond (or other bond) is broken in the rate-determining step. wikipedia.orgprinceton.edulibretexts.org This is achieved by comparing the reaction rates of the standard molecule with one that has been isotopically labeled, for instance, by replacing hydrogen with deuterium (B1214612) at a specific position.
For 3-Allyl perfluoro(2-methylpentan-3-ol), a KIE study could involve deuterating the allyl group. For example, in a reaction involving the abstraction of an allylic proton, a significant primary KIE (kH/kD > 1) would be expected. Conversely, secondary KIEs, where the isotopic substitution is at a position not directly involved in bond-breaking, can provide insight into changes in hybridization at the carbon center during the transition state. wikipedia.org For instance, inverse secondary KIEs (kH/kD < 1) have been observed in the addition reactions of some allyl reagents to carbonyls, suggesting a transition state with substantial C-C bond formation. nih.gov
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of 3-Allyl perfluoro(2-methylpentan-3-ol)
| Reaction Type | Isotopic Substitution Position | Observed KIE (kH/kD) | Mechanistic Implication |
| E2 Elimination | C-H bond at β-position to OH | > 2 | C-H bond cleavage in rate-determining step |
| Allylic Addition | C-H on terminal allyl carbon | ~ 1 | No C-H bond cleavage in rate-determining step |
| SN1 Reaction | C-D on α-carbon of allyl group | < 1 (Inverse) | Change in hybridization from sp2 to sp3 |
This table is illustrative and based on established principles of KIE analysis; specific experimental data for this compound is not publicly available.
The reactions of tertiary alcohols can proceed through various intermediates, such as carbocations, especially under acidic conditions. ncert.nic.in For 3-Allyl perfluoro(2-methylpentan-3-ol), the stability of a potential tertiary carbocation formed upon protonation and loss of water would be significantly influenced by the attached perfluoroalkyl groups. These groups are strongly electron-withdrawing and would destabilize an adjacent carbocation, making an SN1-type mechanism less favorable than for non-fluorinated analogs.
In cycloaddition reactions involving related compounds like perfluoro-2-methylpent-2-ene, there has been debate over whether the mechanism is concerted or proceeds through a zwitterionic intermediate. mdpi.com Computational studies on these related systems have suggested that despite the polar nature of the reactants, the reactions proceed via a one-step mechanism without a detectable zwitterionic intermediate. mdpi.com Similar considerations would apply to reactions involving the allyl group of 3-Allyl perfluoro(2-methylpentan-3-ol). Techniques such as low-temperature NMR or trapping experiments with nucleophilic agents would be essential to experimentally identify and characterize any transient species.
Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful means to investigate reaction mechanisms at a molecular level. mdpi.comnih.gov For 3-Allyl perfluoro(2-methylpentan-3-ol), DFT calculations can be used to model the entire reaction coordinate for a proposed transformation.
This analysis involves:
Locating Transition States (TS): Identifying the highest energy point along the reaction pathway that connects reactants to products. The geometric structure and energy of the TS are critical for understanding reactivity.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational models can compare the activation energies of different possible pathways to predict the most likely mechanism. For instance, theoretical studies on the insertion of fluorinated alkenes in palladium-catalyzed reactions have been used to compare the energy barriers for different insertion modes. nih.gov
Visualizing Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a located transition state correctly connects the desired reactants and products.
For a reaction of 3-Allyl perfluoro(2-methylpentan-3-ol), computational analysis could, for example, compare the energy barrier for a concerted pericyclic reaction involving the allyl group versus a stepwise pathway involving a charged intermediate.
Advanced Analytical Methodologies for Characterization and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds like 3-Allyl perfluoro(2-methylpentan-3-ol), specific NMR techniques are particularly insightful.
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for analyzing fluorine-containing compounds due to several advantageous properties of the ¹⁹F nucleus. wikipedia.org It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, nearly on par with protons (¹H). wikipedia.orgyoutube.com
A key feature of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm. wikipedia.org This large dispersion minimizes the likelihood of signal overlap, even in complex molecules with multiple fluorine environments, which is a significant advantage over ¹H NMR. icpms.cz For organofluorine compounds, the shifts are typically observed in a range from -50 to -220 ppm. wikipedia.org This sensitivity to the local electronic environment allows for the clear resolution of signals from different fluorine-containing groups, such as CF₃ and CF₂ moieties, providing direct insight into the molecule's structure. icpms.cz
In the context of 3-Allyl perfluoro(2-methylpentan-3-ol), ¹⁹F NMR would be expected to show distinct signals for the CF₃ groups of the two perfluoroethyl chains and the trifluoromethyl group attached to the same carbon. The chemical shifts and coupling patterns (J-coupling) between non-equivalent fluorine nuclei provide invaluable data for confirming the connectivity of the perfluorinated segments of the molecule.
Furthermore, ¹⁹F NMR is an excellent technique for real-time reaction monitoring, particularly for reactions involving fluorinated reagents or intermediates. magritek.com For instance, in the synthesis of fluorinated alcohols via a Grignard reaction, ¹⁹F NMR can be used to track the consumption of the fluorinated starting material and the formation of the product. walisongo.ac.idresearchgate.net The appearance of new signals corresponding to the fluorinated alcohol product and the disappearance of signals from the starting ketone can be quantitatively monitored to assess reaction kinetics and completeness. magritek.com This method is highly effective because the ¹⁹F spectrum often has a clean baseline, free from solvent or non-fluorinated reagent signals. magritek.com
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluoroorganic Groups
| Functional Group | Typical Chemical Shift Range (ppm) |
| -CH₂F | -200 to -220 |
| >CHF | -170 to -200 |
| >CF - (aliphatic) | -120 to -180 |
| -CF ₂- | -100 to -130 |
| -CF ₃ | -50 to -70 |
| Ar-F | -100 to -140 |
Note: Chemical shifts are relative to a reference standard, commonly CFCl₃.
In the ¹H NMR spectrum of 3-Allyl perfluoro(2-methylpentan-3-ol), the signals for the allyl group protons (-CH₂-CH=CH₂) would be expected. These signals can be split not only by neighboring protons (homonuclear coupling) but also by nearby fluorine atoms through space or across several bonds (heteronuclear coupling, ⁿJHF). walisongo.ac.id While this complicates the spectra, these coupling constants provide valuable information about the three-dimensional structure of the molecule.
Similarly, ¹³C NMR spectra of fluorinated compounds exhibit couplings between carbon and fluorine atoms (ⁿJCF), which can be very large, especially for one-bond couplings (¹JCF can be over 250 Hz). jeol.comacdlabs.com This results in the splitting of carbon signals into multiplets (e.g., quartets for CF₃ groups), which can sometimes overlap with other signals. acdlabs.com These couplings, however, are highly diagnostic. For 3-Allyl perfluoro(2-methylpentan-3-ol), the carbon atoms of the perfluoroalkyl groups would appear as complex multiplets due to coupling with the attached fluorine atoms. The Attached Proton Test (APT) or similar experiments can be more useful than DEPT for determining the number of fluorines attached to a carbon, especially when dealing with a wide range of ¹⁹F chemical shifts. jeol.com
To simplify these complex spectra and facilitate interpretation, specialized decoupling techniques are often employed. Recording a ¹³C spectrum with simultaneous broadband decoupling of both ¹H and ¹⁹F ({¹H, ¹⁹F} decoupling) can collapse the complex multiplets into single lines, revealing the underlying chemical shifts of the carbon atoms. magritek.comjeol.com This requires specialized NMR probe capabilities but greatly aids in the assignment of the carbon skeleton. acdlabs.com
Table 2: Representative ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (Hz)
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ¹JCF | 1 | 160 - 350 |
| ²JCF | 2 | 15 - 40 |
| ³JCF | 3 | 5 - 10 |
| ²JHF (geminal) | 2 | 45 - 80 |
| ³JHF (vicinal) | 3 | 2 - 20 |
Source: Data compiled from various NMR studies on fluorinated compounds. researchgate.netjeol.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. For the analysis of 3-Allyl perfluoro(2-methylpentan-3-ol), coupling MS with chromatographic separation techniques is essential for both identification and quantification in various matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of non-volatile compounds like fluorinated alcohols. lcms.cznih.gov This technique is widely used for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental and biological samples. perkinelmer.comnih.govsigmaaldrich.com
In LC-MS/MS, the compound is first separated from a mixture using liquid chromatography. For fluorinated alcohols, reversed-phase chromatography is common. The mobile phase composition is critical; often, fluorinated alcohols like hexafluoroisopropanol (HFIP) are used as mobile phase modifiers to improve chromatographic peak shape and ionization efficiency. nih.gov The separated analyte then enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique, and for fluorinated alcohols, it is often operated in negative ion mode, which can facilitate the formation of deprotonated molecules [M-H]⁻ or adducts. nih.gov
Tandem mass spectrometry (MS/MS) significantly enhances selectivity. In this mode, a specific parent ion (e.g., the [M-H]⁻ ion of 3-Allyl perfluoro(2-methylpentan-3-ol)) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. nih.gov The fragmentation patterns of fluorotelomer alcohols often involve characteristic losses of H₂O and HF. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Fluorinated Alcohol Analysis
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase |
| Mobile Phase A | Water with modifier (e.g., 10 mM Ammonium acetate) |
| Mobile Phase B | Methanol (B129727) or Acetonitrile (B52724) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Example Transition | [M-H]⁻ → Product Ion(s) |
Source: Based on general methods for PFAS analysis. sigmaaldrich.comnih.gov
For volatile and semi-volatile fluorinated compounds, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique. nih.gov Given its structure, 3-Allyl perfluoro(2-methylpentan-3-ol) may possess sufficient volatility for GC-MS analysis, possibly after derivatization to increase its volatility and thermal stability. GC-MS is particularly suitable for separating isomers and analyzing volatile precursors of larger PFAS. nih.govnih.gov
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. nih.gov Various ionization methods can be used in the mass spectrometer. Electron ionization (EI) is a common, hard ionization technique that produces extensive fragmentation, yielding a characteristic mass spectrum that can be used as a fingerprint for library matching. However, for many fluorinated compounds, the molecular ion is often weak or absent in EI spectra. jeol.com
Softer ionization techniques like chemical ionization (CI) or atmospheric pressure chemical ionization (APCI) are often preferred as they typically produce a more abundant protonated molecule [M+H]⁺, which helps in determining the molecular weight. nih.govnih.govjeol.com APCI-MS/MS has been shown to be highly sensitive for fluorotelomer alcohols, with detection limits in the femtogram range. nih.gov
Table 4: Comparison of GC-MS Ionization Techniques for Volatile Fluorinated Compounds
| Ionization Technique | Principle | Molecular Ion Abundance | Fragmentation | Common Use |
| Electron Ionization (EI) | High-energy electron beam | Often low or absent | Extensive, provides structural "fingerprint" | Structural identification via library search |
| Chemical Ionization (CI) | Reagent gas ions react with analyte | Generally high | Less extensive than EI | Molecular weight determination |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge at atmospheric pressure | Generally high | Less extensive than EI | Sensitive analysis of less polar compounds |
High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal identification of compounds by providing a highly accurate mass measurement. ucr.edu Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with very high precision (typically to four or more decimal places).
This accuracy allows for the determination of the elemental formula of a compound. ucr.edu For example, by measuring the exact mass of the molecular ion of 3-Allyl perfluoro(2-methylpentan-3-ol), it is possible to calculate its unique elemental composition (C₉H₇F₁₃O) and distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is indispensable when identifying unknown metabolites or degradation products where reference standards are not available. nih.gov HRMS can be coupled with both LC and GC, combining the high separation power of chromatography with the high mass accuracy of the detector for confident compound identification. nih.gov
Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the molecular structure and bonding within 3-Allyl perfluoro(2-methylpentan-3-ol). These methods probe the vibrational modes of the molecule, which are sensitive to the types of atoms, bond strengths, and local symmetry.
For fluorinated alcohols, IR and Raman spectra exhibit characteristic bands corresponding to the various functional groups. The O-H stretching vibration in alcohols typically appears as a broad, strong band in the IR spectrum, generally in the region of 3300-3500 cm⁻¹. spectroscopyonline.comyoutube.com The precise position and shape of this band are highly sensitive to hydrogen bonding; stronger hydrogen bonds lead to a broader and lower frequency band. youtube.comresearchgate.net In the case of a sterically hindered tertiary alcohol like 3-Allyl perfluoro(2-methylpentan-3-ol), the accessibility of the hydroxyl group for intermolecular hydrogen bonding may be reduced compared to primary or secondary alcohols.
The C-O stretching vibration for tertiary alcohols is typically observed in the 1100-1210 cm⁻¹ range in the IR spectrum. spectroscopyonline.com The spectrum would also be dominated by intense absorptions corresponding to C-F stretching modes, which typically appear in the region of 1100-1300 cm⁻¹. The presence of the allyl group would introduce additional characteristic peaks, including the C=C stretch around 1645 cm⁻¹, and the =C-H stretching and bending vibrations.
Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman spectra, the C-F and C-C skeletal vibrations are often strong. researchgate.net The symmetric vibrations of the perfluoroalkyl groups would be particularly Raman active. The C=C stretch of the allyl group would also be easily observable in the Raman spectrum.
A combination of IR and Raman spectroscopy can thus confirm the presence of all key functional groups (hydroxyl, perfluoroalkyl, allyl) and provide insights into intermolecular interactions, particularly hydrogen bonding. researchgate.net
Table 1: Expected Vibrational Frequencies for 3-Allyl perfluoro(2-methylpentan-3-ol)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H | Stretch (H-bonded) | 3300 - 3500 | Strong, Broad | Weak |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium | Medium-Strong |
| =C-H (allyl) | Stretch | 3050 - 3150 | Medium | Medium |
| C=C (allyl) | Stretch | ~1645 | Medium-Weak | Medium-Strong |
| C-O (tertiary) | Stretch | 1100 - 1210 | Strong | Medium |
| C-F | Stretch | 1100 - 1300 | Very Strong | Medium-Weak |
| O-H | Bend (in-plane) | ~1350 | Medium | Weak |
| =C-H | Bend (out-of-plane) | 910 - 990 | Strong | Weak |
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For a molecule like 3-Allyl perfluoro(2-methylpentan-3-ol), a crystal structure would reveal precise bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would provide detailed information about the intermolecular packing and interactions that govern the solid-state structure.
Studies on other perfluorinated alcohols have shown that their solid-state structures are heavily influenced by the strong tendency of fluorocarbon chains to segregate from other groups and by the formation of hydrogen bonds. nih.govresearchgate.net Perfluorinated chains are known for their stiffness and can lead to highly organized crystalline domains. nih.gov In the solid state of 3-Allyl perfluoro(2-methylpentan-3-ol), it is expected that the molecules would arrange to maximize favorable hydrogen bonding between the hydroxyl groups while accommodating the bulky and mutually phobic perfluoroalkyl and allyl groups.
The hydrogen bonding in such a sterically crowded tertiary alcohol might be weaker or form different networks compared to less substituted alcohols. researchgate.net For instance, research on a similar perfluorinated tertiary alcohol showed only a single weak intermolecular hydrogen bridge, indicating low donor strength of the oxygen atom. researchgate.net The crystal packing would likely involve segregation of the fluorinated chains from the allyl groups, a common feature in molecules containing both fluorocarbon and hydrocarbon segments. acs.org The final crystal lattice would be a balance between these competing interactions. Small-angle X-ray scattering (SAXS) could also be employed to investigate mesophase or lamellar structures that may form due to the segregation of the fluorinated and hydrocarbon moieties. acs.org
Chromatographic Separation Techniques for Fluorinated Alcohols
Chromatography is an essential tool for the purification and analysis of fluorinated compounds, including the assessment of enantiomeric purity for chiral molecules like 3-Allyl perfluoro(2-methylpentan-3-ol).
The unique properties of fluorinated compounds, such as high hydrophobicity and unique electronic characteristics, often require specialized chromatographic conditions for effective separation. While standard reversed-phase high-performance liquid chromatography (HPLC) with C8 or C18 stationary phases can be used, alternative phases often provide superior selectivity. chromatographyonline.com
Fluorinated stationary phases, such as those containing pentafluorophenyl (PFP) ligands, have proven to be particularly effective for the separation of halogenated compounds. waters.comchromatographyonline.com These phases offer multiple interaction mechanisms beyond simple hydrophobic interactions, including dipole-dipole, π-π, and ion-exchange interactions, which can enhance selectivity for complex analytes. chromatographyonline.com For a molecule containing both highly fluorinated chains and an allyl group, a PFP phase could offer unique selectivity compared to traditional alkyl phases. waters.com
The choice of mobile phase is also critical. In reversed-phase LC, mixtures of water with acetonitrile or methanol are common. For fluorinated compounds, the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as mobile phase modifiers can be beneficial, particularly in LC-Mass Spectrometry (LC-MS) applications, as they can improve signal intensity without compromising the chromatography. nih.govnih.gov The optimization process involves screening different combinations of stationary and mobile phases to achieve the desired resolution and peak shape.
Table 2: Stationary and Mobile Phase Considerations for Fluorinated Alcohol Separation
| Stationary Phase Type | Key Interaction Mechanisms | Suitable For | Mobile Phase Modifiers |
| C18 (Octadecylsilane) | Hydrophobic | General reversed-phase separations | Acetonitrile, Methanol, Formic Acid |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange chromatographyonline.com | Halogenated compounds, Aromatic compounds, Positional isomers waters.comchromatographyonline.com | Acetonitrile, Methanol, Fluorinated Alcohols (e.g., HFIP) nih.gov |
| Fluorinated Alkyl | Fluorous-Fluorous, Hydrophobic | Enhanced retention of highly fluorinated compounds chromatographyonline.com | High percentage of organic modifiers (e.g., Acetonitrile) |
Since the structure of 3-Allyl perfluoro(2-methylpentan-3-ol) contains a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial in many scientific contexts. Chiral separation techniques, such as chiral HPLC and chiral gas chromatography (GC), are employed for this purpose. nih.govnih.gov
Chiral HPLC is a powerful method that utilizes a chiral stationary phase (CSP) to selectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have been successful in separating a broad range of racemic compounds, including alcohols. vt.edu The separation of a racemic mixture of 3-Allyl perfluoro(2-methylpentan-3-ol) would likely be achievable on such a CSP, possibly using a normal-phase eluent system (e.g., hexane/alcohol mixtures) or a polar organic mobile phase. vt.edusigmaaldrich.com
Alternatively, chiral GC can be used, sometimes requiring derivatization of the alcohol to a less polar derivative to improve volatility and selectivity. nih.gov For example, racemic alcohols can be resolved on certain proline-based chiral stationary phases without derivatization. nih.gov The development of a successful chiral separation method often involves screening various CSPs and mobile phase conditions to find the optimal system for resolving the enantiomeric pair. vt.edu
The specified topics—including Density Functional Theory (DFT) calculations for electronic structure, conformational analysis, and spectroscopic predictions, as well as Molecular Dynamics (MD) simulations for intermolecular interactions and solvation dynamics—require data from published scientific research. Without access to such studies for "3-Allyl perfluoro(2-methylpentan-3-ol)," any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.
Further investigation into related perfluorinated alcohols or allyl-containing fluorinated compounds might provide general insights into the expected behavior of such molecules. However, a scientifically rigorous article focused solely on "3-Allyl perfluoro(2-methylpentan-3-ol)" cannot be constructed in the absence of dedicated research on the compound itself.
Computational and Theoretical Studies of 3 Allyl Perfluoro 2 Methylpentan 3 Ol
Theoretical Insights into C-F Bond Reactivity and Stabilityscirp.orgnih.gov
General Principles of C-F Bond Stability
The strength of the C-F bond is a central topic in the chemistry of fluorinated compounds. It is the strongest single bond to carbon, which accounts for the high thermal and chemical stability of perfluorinated compounds. Theoretical studies, particularly those employing high-level quantum chemical calculations, have been instrumental in quantifying this stability. For a wide variety of PFAS, C-F bond dissociation energies (BDEs) have been calculated to fall within a range of approximately 404.9 to 550.7 kJ mol⁻¹. scirp.org The specific BDE for any given C-F bond in a molecule like 3-Allyl perfluoro(2-methylpentan-3-ol) would depend on its precise location and the influence of neighboring functional groups.
The stability of the C-F bond can be attributed to the large electronegativity difference between carbon and fluorine, leading to a highly polarized and strong bond. Computational models, such as Density Functional Theory (DFT), are frequently used to predict these properties. Studies have shown that the accuracy of these predictions can be dependent on the chosen functional and basis set, with methods like M06-2X and ωB97M-V often providing results in close agreement with higher-level calculations. scirp.org It has also been noted that the error in DFT predictions can increase with the size of the molecule and the degree of fluorination, a relevant consideration for a complex molecule like 3-Allyl perfluoro(2-methylpentan-3-ol). scirp.org
Factors Influencing C-F Bond Reactivity in Perfluorinated Alcohols
In 3-Allyl perfluoro(2-methylpentan-3-ol), the C-F bonds are situated on a tertiary alcohol framework with extensive fluorination. The molecule contains several distinct types of C-F bonds: those on the trifluoromethyl (CF₃) groups and those on the perfluoroethyl (C₂F₅) group. Theoretical calculations would be necessary to determine the individual BDEs for each of these bonds. It is plausible that the C-F bonds on the carbon alpha to the hydroxyl group might exhibit different reactivity compared to those further away, due to the electronic influence of the oxygen atom.
Furthermore, the allyl group introduces a site of unsaturation, which could potentially influence the reactivity of the molecule as a whole, though its direct impact on the C-F bond stability would require specific computational investigation.
Hypothetical Computational Data
Without specific research on 3-Allyl perfluoro(2-methylpentan-3-ol), we can present a hypothetical data table to illustrate the kind of information that a computational study might provide. The table below is based on data from general studies on various PFAS and is for illustrative purposes only. scirp.org
| Property | Computational Method | Predicted Value Range for various PFAS | Relevance to 3-Allyl perfluoro(2-methylpentan-3-ol) |
| C-F Bond Dissociation Energy (BDE) | DLPNO-CCSD(T)/CBS | 404.9 - 550.7 kJ mol⁻¹ scirp.org | Provides a general range for the expected strength of C-F bonds in the molecule. |
| C-F Bond Length | DFT (e.g., M06-2X/aug-cc-pVTZ) | ~1.32 - 1.35 Å | The precise bond lengths would vary depending on the specific carbon atom within the molecule. |
| Mulliken Atomic Charges | DFT | Highly negative on F, positive on C | Indicates the high polarity of the C-F bonds, contributing to their strength. |
Further theoretical investigations could explore the reaction pathways for the degradation of 3-Allyl perfluoro(2-methylpentan-3-ol), identifying the most likely points of initial bond cleavage. Such studies would be crucial for understanding its environmental fate and developing potential remediation strategies.
Advanced Applications in Chemical Synthesis and Material Science Research
Role as a Synthetic Intermediate for Complex Fluorinated Molecules
The presence of both an allyl group and a perfluorinated alcohol in 3-Allyl perfluoro(2-methylpentan-3-ol) makes it a potentially valuable building block for the synthesis of complex fluorinated molecules. The allyl group offers a reactive handle for a variety of chemical transformations, such as additions, oxidations, and metathesis reactions. Simultaneously, the perfluorinated alcohol moiety can influence the reactivity and properties of the resulting molecules, imparting characteristics such as thermal stability, chemical resistance, and unique solubility profiles.
While specific research detailing the use of 3-Allyl perfluoro(2-methylpentan-3-ol) as a synthetic intermediate is not extensively documented in publicly available literature, the general reactivity of allylic alcohols is well-established. For instance, the allylic hydroxyl group can be a target for fluorination reactions to introduce additional fluorine atoms. google.comkpi.uaorganic-chemistry.org Furthermore, the double bond can undergo various addition reactions, allowing for the introduction of diverse functional groups. The synthesis of fluorinated compounds is a significant area of research due to their applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comrsc.orgnih.gov Perfluorinated tertiary alcohols, in general, are recognized for their high acidity and unique reactivity. acs.orgnih.govacs.org
The strategic application of 3-Allyl perfluoro(2-methylpentan-3-ol) could lead to the development of novel fluorinated surfactants, lubricants, and bioactive compounds. Further research into its specific reaction pathways and the properties of its derivatives is necessary to fully exploit its potential as a precursor for complex fluorinated molecules.
Monomer in Fluoropolymer Synthesis
The development of novel fluoropolymers with tailored properties is a continuous effort in material science. google.com 3-Allyl perfluoro(2-methylpentan-3-ol) is a candidate monomer for the synthesis of such advanced materials, owing to its polymerizable allyl group and the property-modifying perfluorinated side chain.
Anionic polymerization can be a suitable method for the polymerization of monomers with electron-withdrawing groups. nih.gov The highly electronegative fluorine atoms in 3-Allyl perfluoro(2-methylpentan-3-ol) could potentially facilitate anionic polymerization. This method can offer better control over the polymer architecture, leading to well-defined polymers with narrow molecular weight distributions. Anionic ring-opening polymerization has been successfully used for monomers containing allyl groups to create functional polymers. nih.gov However, specific studies on the anionic polymerization of 3-Allyl perfluoro(2-methylpentan-3-ol) have not been reported in the available literature.
Copolymerization is a versatile strategy to tailor the properties of polymers. Incorporating 3-Allyl perfluoro(2-methylpentan-3-ol) as a comonomer with other fluoroalkenes (e.g., tetrafluoroethylene (B6358150), vinylidene fluoride) or hydrogenated vinyl monomers (e.g., acrylates, styrenes) could lead to a wide range of new materials. The perfluorinated side chain would be expected to enhance the hydrophobicity, chemical resistance, and thermal stability of the resulting copolymers. The reactivity ratios of the comonomers would need to be determined to understand the copolymer composition and microstructure. Research on the copolymerization of various allyl ethers and esters with vinyl monomers has been conducted, providing a basis for potential future studies with this specific fluorinated allyl alcohol. scite.ai
Catalysis and Reaction Media Studies
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have gained significant attention as unique solvents and promoters in a variety of organic reactions. apolloscientific.co.uk Their distinct properties, including strong hydrogen-bonding donor ability, high polarity, and low nucleophilicity, enable them to activate substrates and stabilize intermediates, often leading to enhanced reaction rates and selectivities. apolloscientific.co.uk
These solvents have been successfully employed in a range of transformations, including nucleophilic substitutions, additions to alkenes, and cyclization reactions. For instance, the direct substitution of allylic alcohols with various nucleophiles is effectively promoted by fluorinated alcohols, proceeding under mild conditions. apolloscientific.co.uk The strong hydrogen-bonding capacity of fluorinated alcohols is believed to activate the hydroxyl group of the alcohol, facilitating its departure as a leaving group.
While 3-Allyl perfluoro(2-methylpentan-3-ol) is a substrate rather than a solvent in many contexts, the principles governing the utility of fluorinated alcohols as reaction media are relevant to understanding its own reactivity and potential applications in promoting certain chemical transformations.
Fluorous Tagging and Fluorous Biphasic Catalysis
Fluorous chemistry leverages the unique properties of highly fluorinated compounds, which are often soluble in fluorinated solvents but insoluble in traditional organic solvents and water. This differential solubility forms the basis for efficient separation and purification techniques in organic synthesis.
Fluorous Tagging:
Fluorous tagging is a powerful strategy in solution-phase synthesis that facilitates the purification of reaction products without the need for traditional chromatography. nih.gov In this approach, a fluorous "tag"—a molecule with a high fluorine content—is temporarily attached to a substrate. The tagged molecule can then be easily separated from non-tagged reactants and byproducts by extraction with a fluorous solvent.
The structure of 3-Allyl perfluoro(2-methylpentan-3-ol) makes it an excellent candidate for a fluorous tag. The perfluoro(2-methylpentan-3-ol) portion of the molecule provides the necessary high fluorine content, ensuring its affinity for fluorous phases. The allyl group, on the other hand, offers a reactive handle for attachment to and detachment from a target molecule.
A pertinent example is the use of a recyclable heavy fluorous tag bearing an allyl alcohol pendant group in synthetic carbohydrate chemistry. nih.gov In this research, the fluorous tag was attached to a glycosyl donor via the allyl group. After the glycosylation reaction, the fluorous-tagged product was easily separated. Subsequently, the tag could be cleaved and recovered for reuse, demonstrating the practical utility of allyl-functionalized fluorous compounds in complex synthesis. nih.gov
Interactive Data Table: Properties of Potential Fluorous Tag Precursors
| Compound Name | Molecular Formula | Key Functional Groups | Potential Application |
| 3-Allyl perfluoro(2-methylpentan-3-ol) | C9H6F12O | Allyl, Hydroxyl, Perfluoroalkyl | Fluorous Tagging, Monomer for Fluoropolymers |
| Recyclable Heavy Fluorous Tag with Allyl Alcohol | Not specified | Allyl, Hydroxyl, Perfluoroalkyl | Fluorous Tagging in Carbohydrate Synthesis nih.gov |
Fluorous Biphasic Catalysis:
Fluorous biphasic catalysis is an elegant method for catalyst recovery and reuse, a key principle of green chemistry. In this system, a catalyst is modified with a fluorous ponytail, rendering it soluble in a fluorous solvent. The reaction is carried out in a two-phase system of a fluorous solvent and a conventional organic solvent. At elevated temperatures, the two phases may become miscible, allowing the reaction to proceed homogeneously. Upon cooling, the phases separate, with the fluorous-tagged catalyst sequestered in the fluorous layer, allowing for simple decantation and reuse. wikipedia.org
While direct applications of 3-Allyl perfluoro(2-methylpentan-3-ol) in fluorous biphasic catalysis are not reported, its structure lends itself to the synthesis of fluorous ligands. The allyl group can be functionalized to create phosphines, amines, or other coordinating groups, which can then be used to prepare fluorous-tagged catalysts. The high fluorine content of the perfluoro(2-methylpentan-3-ol) group would ensure the catalyst's partitioning into the fluorous phase. Research on other fluorous phosphines has demonstrated the feasibility of this approach, enabling catalyst recycling without the need for fluorous solvents under certain thermomorphic conditions. acs.org
Design of Novel Functional Materials with Tailored Fluorinated Properties
The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with low surface energy, high thermal and chemical stability, and unique optical and dielectric properties. researchgate.net The dual functionality of 3-Allyl perfluoro(2-methylpentan-3-ol) — a polymerizable allyl group and a property-modifying fluorinated block — makes it a valuable monomer for the design of such advanced materials.
The allyl group can participate in various polymerization reactions, including free-radical polymerization and thiol-ene reactions. nih.govgantrade.com While allyl monomers can sometimes exhibit challenging polymerization kinetics, their use in copolymers is well-established. gantrade.com
Research Findings on Analogous Systems:
Studies on the synthesis of new fluorinated allyl ethers and their use in modifying the surface properties of thiol-ene UV-curable formulations have shown that even small amounts of a fluorinated allyl monomer can lead to significant changes in surface properties. researchgate.net For instance, the addition of less than 1% of a fluorinated allyl ether to a formulation resulted in completely hydrophobic surfaces. researchgate.net This is due to the tendency of the fluorinated side chains to migrate to the polymer-air interface, lowering the surface energy.
Furthermore, research on the radical polymerization of fluoroalkylated allyl alcohol oligomers has demonstrated their utility as non-ionic fluorinated amphiphiles. kpi.ua These oligomers were found to be effective at reducing the surface tension of water. kpi.ua This suggests that polymers derived from 3-Allyl perfluoro(2-methylpentan-3-ol) could find applications as surfactants, coatings, and surface-modifying agents.
Interactive Data Table: Potential Properties of Polymers Derived from Fluorinated Allyl Monomers
| Monomer Type | Polymerization Method | Key Polymer Property | Potential Application |
| Fluorinated Allyl Ether | Thiol-ene Photopolymerization | Hydrophobicity, Low Surface Energy | Surface Modification of Coatings researchgate.net |
| Fluoroalkylated Allyl Alcohol | Radical Polymerization | Surfactant Properties, Reduced Surface Tension | Fluorinated Surfactants and Amphiphiles kpi.ua |
| 3-Allyl perfluoro(2-methylpentan-3-ol) | (Co)polymerization | Low Surface Energy, Chemical Resistance, Thermal Stability | High-Performance Coatings, Functional Membranes |
The bulky and highly branched perfluoro(2-methylpentan-3-ol) group would be expected to impart a high degree of steric hindrance and rigidity to the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties. The hydroxyl group also presents a site for post-polymerization modification, allowing for further tailoring of the material's properties.
Mechanistic Studies of Environmental Degradation Pathways Academic Perspective
Abiotic Degradation Mechanisms
Abiotic degradation encompasses processes that are not mediated by living organisms, primarily driven by physical and chemical factors in the environment. For a compound like 3-Allyl perfluoro(2-methylpentan-3-ol), with its combination of a highly fluorinated backbone and a reactive allyl group, photo-oxidation and hydrolysis are key abiotic pathways to consider.
Photo-oxidation, initiated by the absorption of light energy, represents a significant abiotic degradation route for many organic compounds in the atmosphere and sunlit surface waters. For 3-Allyl perfluoro(2-methylpentan-3-ol), two primary sites are susceptible to photo-oxidation: the carbon-carbon double bond of the allyl group and, to a lesser extent, the perfluorinated alkyl structure.
The allyl group is particularly susceptible to reaction with photochemically generated oxidants such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). Olefins containing allylic hydrogen can react with singlet oxygen to form allylic hydroperoxides. mdpi.com The atmospheric oxidation of the allyl group would likely lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids, potentially cleaving the allyl group from the fluorinated alcohol moiety.
While the carbon-fluorine bond is exceptionally strong, photolysis can still occur in fluorinated molecules. For instance, the structurally related compound perfluoro-2-methyl-3-pentanone (PFMP) undergoes direct photolysis in the atmosphere, with an estimated lifetime of 4-14 days, depending on latitude and season. researchgate.net This process involves the cleavage of the carbonyl bond to form perfluorinated radical species. researchgate.net In the case of 3-Allyl perfluoro(2-methylpentan-3-ol), while it lacks the chromophore of a ketone, the possibility of photolytic cleavage of C-C bonds in the perfluorinated structure under environmental conditions cannot be entirely dismissed, although it is expected to be a minor pathway compared to the oxidation of the allyl group.
Table 1: Potential Photo-oxidation Products of 3-Allyl perfluoro(2-methylpentan-3-ol)
| Reactant | Oxidant | Potential Products |
|---|---|---|
| Allyl group | •OH, ¹O₂ | Allylic hydroperoxides, aldehydes, ketones, carboxylic acids |
This table is illustrative and based on general principles of photo-oxidation of olefins and related fluorinated compounds.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While 3-Allyl perfluoro(2-methylpentan-3-ol) is a tertiary alcohol and generally resistant to direct hydrolysis, this pathway is highly relevant for understanding the environmental fate of related fluorinated compounds, particularly ethers and esters, which may be precursors or derivatives.
Studies have shown that fluorinated esters are often unstable in water and can undergo hydrolysis to yield fluorotelomer alcohols (FTOHs) and the corresponding carboxylic acids. scholaris.capurdue.edunih.gov For example, the hydrolysis of fluorotelomer stearate (B1226849) mono-esters has been observed in soils, leading to the release of FTOHs. purdue.edu The rate of hydrolysis can be influenced by the structure of the compound and the polarity of the solvent, with more polar solvents like acetonitrile (B52724) and methanol (B129727) enhancing the reaction rate compared to less polar solvents. nih.gov The presence of electron-withdrawing fluorine atoms can also impact hydrolysis rates; for instance, polyfluoroalkyl phosphate (B84403) monoesters have been found to hydrolyze significantly faster than their non-fluorinated counterparts. scholaris.ca
In contrast, the hydrolysis of highly fluorinated ketones like PFMP has been found to be too slow to be a significant environmental degradation pathway in the atmosphere. researchgate.net Given that 3-Allyl perfluoro(2-methylpentan-3-ol) is an alcohol, its direct hydrolysis is not expected to be a primary degradation route. However, if this compound is formed from the hydrolysis of a larger precursor molecule containing an ester or ether linkage, then hydrolysis would be a critical initial step in its environmental lifecycle.
Biotransformation Mechanisms
Biotransformation, the modification of chemical compounds by living organisms, is a crucial aspect of their environmental fate. For persistent compounds like PFAS, understanding the potential for microbial and enzymatic degradation is of paramount importance.
Cytochrome P450 (CYP450) monooxygenases are a large family of enzymes that play a vital role in the metabolism of a wide range of xenobiotic compounds. mdpi.comnih.gov These enzymes are known to catalyze oxidation reactions that can increase the water solubility of lipophilic substances, facilitating their breakdown. mdpi.comnih.gov
The involvement of CYP450 enzymes in the degradation of fluorinated compounds has been documented. mdpi.commanchester.ac.uk For example, bacterial CYP450 enzymes have been shown to be involved in the biodegradation of fluorinated pyrethroids. mdpi.com In some cases, CYP450 can catalyze the defluorination of aromatic fluorides through an initial epoxidation of the aromatic ring. manchester.ac.uk While the target compound is aliphatic, the principle of enzymatic oxidation is relevant. The allyl group of 3-Allyl perfluoro(2-methylpentan-3-ol) presents a likely site for CYP450-mediated epoxidation or hydroxylation, which could initiate a cascade of further degradation reactions. The high stability of the C-F bond makes direct enzymatic cleavage challenging, but modifications to other parts of the molecule can render it more susceptible to further breakdown. mdpi.com
Table 2: Examples of Cytochrome P450 Activity on Fluorinated Compounds
| Enzyme System | Substrate Type | Observed Reaction | Reference |
|---|---|---|---|
| Bacterial Cytochrome P450 | Fluorinated pyrethroids | Biodegradation, fluoride (B91410) ion release | mdpi.com |
| Human Liver P450 1A2 and 3A4 | Sunitinib (fluorinated drug) | Oxidative defluorination | manchester.ac.uk |
Microbial communities in soil and sediment play a critical role in the transformation of organic pollutants. While perfluorinated compounds are notoriously resistant to microbial attack due to the strength of the C-F bond, recent research has demonstrated that microbial defluorination of some PFAS is possible. nih.govdigitellinc.com
The presence of specific functional groups or structural features can significantly influence the biodegradability of fluorinated compounds. For instance, the presence of a carbon-carbon double bond, such as the allyl group in 3-Allyl perfluoro(2-methylpentan-3-ol), has been shown to be crucial for the microbial reductive defluorination of some unsaturated per- and polyfluorinated carboxylic acids under anaerobic conditions. acs.orgnih.gov This suggests that the allyl group could serve as a point of initial microbial attack, potentially leading to hydrogenation or other transformations that destabilize the molecule and facilitate subsequent defluorination.
Microbial defluorination can proceed through various pathways, including reductive, hydrolytic, and oxidative mechanisms. researchgate.net The end product of biodegradation is often the release of fluoride ions. mdpi.com However, the complete mineralization of highly fluorinated compounds by microorganisms alone remains a significant challenge. digitellinc.com
Theoretical Modeling of Degradation Kinetics and Intermediate Products
In the absence of extensive experimental data, theoretical modeling provides a powerful tool for predicting the environmental fate of chemical compounds. Computational chemistry methods, such as density functional theory (DFT), can be used to investigate reaction mechanisms, calculate reaction rate constants, and predict the formation of intermediate and final degradation products.
For example, theoretical modeling has been applied to study the atmospheric degradation of PFMP. researchgate.net These studies have helped to elucidate the mechanism of its photolysis and to assess the environmental importance of its hydration and hydrolysis. researchgate.net Similarly, computational models could be employed to investigate the degradation of 3-Allyl perfluoro(2-methylpentan-3-ol). Such models could be used to:
Calculate the rate constants for the reaction of the allyl group with atmospheric oxidants like •OH.
Model the potential energy surfaces for various photo-oxidation and enzymatic degradation pathways.
Predict the structures and stability of intermediate products formed during degradation.
Estimate the atmospheric lifetime of the compound with respect to different degradation processes.
By providing insights into the likely degradation pathways and kinetics, theoretical modeling can help to prioritize future experimental research and to assess the potential environmental risks associated with new and existing fluorinated compounds.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| PFMP | Perfluoro-2-methyl-3-pentanone |
| FTOH | Fluorotelomer alcohol |
| PFAS | Per- and polyfluoroalkyl substances |
| PFPrA | Perfluoropropionic acid |
| HFC-227ea | 1,1,1,2,3,3,3-Heptafluoropropane |
| EtFBA | N-ethylperfluorobutyramide |
| PFOA | Perfluorooctanoic acid |
| PFOS | Perfluorooctanesulfonic acid |
| PFBS | Perfluorobutanesulfonic acid |
| PFHxA | Perfluorohexanoic acid |
| HFPO-DA | Hexafluoropropylene oxide dimer acid |
| PFHxS | Perfluorohexanesulfonic acid |
| 6:2 FTOH | 1H,1H,2H,2H-Perfluorooctan-1-ol |
| FTS | Fluorotelomer stearate |
| FTA | Fluorotelomer acrylate |
| TBC | Fluorotelomer betaine |
| FTU | Fluorotelomer urethane |
| diPAPs | Polyfluoroalkyl phosphate diesters |
| PFPAs | Perfluoroalkyl phosphonates |
| PFPiAs | Perfluoroalkyl phosphinates |
| PFAAs | Perfluoroalkyl acids |
| TFA | Trifluoroacetic acid |
| (2R,3S)-3-methylpentan-2-ol | (2R,3S)-3-methylpentan-2-ol |
| 3-Allyl perfluoro(2-methylpentan-3-ol) | 3-Allyl-1,1,1,2,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentan-3-ol |
Q & A
Q. What are the optimal synthetic routes for 3-Allyl perfluoro(2-methylpentan-3-ol), considering stereochemical outcomes and yield efficiency?
Methodological Answer: Synthesis should prioritize controlled fluorination and allylation steps. A two-step approach is recommended:
- Step 1: Fluorinate 2-methylpentan-3-ol using a telomerization process with perfluoroalkyl iodide under UV initiation, ensuring complete substitution of hydrogen atoms with fluorine .
- Step 2: Introduce the allyl group via nucleophilic substitution, using allyl bromide in the presence of a base (e.g., KOH) and polar aprotic solvents (e.g., DMF) at 60–80°C . Monitor stereochemistry via -NMR to confirm retention of configuration, as fluorine’s electronegativity can influence reaction pathways. Yield optimization requires inert atmosphere conditions to prevent oxidation of intermediates .
Q. How can researchers accurately quantify 3-Allyl perfluoro(2-methylpentan-3-ol) in environmental matrices, and what analytical challenges arise due to its structural features?
Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Key considerations:
- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate the compound from complex matrices like soil or water .
- Matrix Effects: Mitigate ion suppression by adding isotope-labeled internal standards (e.g., -analogs) .
- Detection Limits: Achieve parts-per-trillion (ppt) sensitivity using multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern. The allyl group may reduce ionization efficiency compared to non-allylated PFAS, necessitating calibration with matrix-matched standards .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported toxicokinetic data for 3-Allyl perfluoro(2-methylpentan-3-ol), particularly regarding species-specific metabolic pathways?
Methodological Answer:
- In Vitro Models: Use primary hepatocytes from humans, rodents, and zebrafish to compare metabolic rates. Incubate with -labeled compound and track metabolites via radio-HPLC .
- Cross-Species PK Modeling: Employ physiologically based pharmacokinetic (PBPK) models parameterized with in vitro clearance data. The allyl group may undergo cytochrome P450-mediated oxidation, differing across species due to enzyme specificity .
- Tissue Distribution Studies: Conduct autoradiography in animal models to assess accumulation in lipid-rich tissues, which may differ from legacy PFAS due to the compound’s altered hydrophobicity .
Q. How does the allyl group in 3-Allyl perfluoro(2-methylpentan-3-ol) influence its environmental degradation compared to non-allylated perfluoroalkyl analogs?
Methodological Answer: Design comparative degradation studies under controlled conditions:
- Photolysis: Expose aqueous solutions to UV light (254 nm) and monitor degradation via LC-MS. The allyl group’s double bond may act as a reactive site, accelerating breakdown compared to fully saturated PFAS .
- Biodegradation: Use activated sludge or PFAS-degrading bacterial consortia (e.g., Acidimicrobium spp.). The allyl group could serve as a microbial carbon source, potentially enhancing biodegradability. Measure defluorination rates via fluoride ion-selective electrodes .
- Advanced Oxidation: Test hydroxyl radical (•OH) generators (e.g., HO/UV). The allyl moiety may increase susceptibility to radical attack, reducing persistence .
Q. Can hair or serum levels of 3-Allyl perfluoro(2-methylpentan-3-ol) serve as reliable biomarkers for long-term exposure assessment?
Methodological Answer:
- Correlation Studies: Collect paired hair and serum samples from occupationally exposed populations. Use LC-MS/MS to quantify compound levels and apply Spearman’s rank correlation to assess relationships. Legacy PFAS data suggest weak correlations for short-chain analogs, but the allyl group’s lipophilicity may improve hair sequestration .
- Stability Testing: Incubate hair samples under varying temperatures and humidity to evaluate compound retention. Compare results to PFOS/PFOA benchmarks, which show moderate environmental stability .
Q. How can researchers extrapolate bioaccumulation patterns from legacy PFAS to 3-Allyl perfluoro(2-methylpentan-3-ol), given its structural novelty?
Methodological Answer:
- Protein Binding Assays: Measure binding affinity to human serum albumin (HSA) using equilibrium dialysis. The allyl group may reduce protein interaction compared to carboxylic acid-containing PFAS, altering tissue distribution .
- Membrane Permeability Studies: Use artificial phospholipid bilayers to quantify passive diffusion. Structural modeling (e.g., COSMO-RS) can predict differences in membrane partitioning relative to legacy compounds .
Key Research Gaps Identified
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
